(2-amino-1-phenylpropyl)(methyl)amine
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Overview
Description
(2-amino-1-phenylpropyl)(methyl)amine is an organic compound with the molecular formula C10H15N It is a derivative of phenethylamine, characterized by the presence of an amino group attached to a phenylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-amino-1-phenylpropyl)(methyl)amine typically involves the reductive amination of phenylacetone with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods often utilize fixed-bed reactors with catalysts such as palladium or platinum supported on carbon. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-amino-1-phenylpropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(2-amino-1-phenylpropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in neurotransmitter modulation and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mechanism of Action
The mechanism of action of (2-amino-1-phenylpropyl)(methyl)amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The pathways involved include the activation or inhibition of signal transduction cascades, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A parent compound with similar structural features but lacking the methylamine group.
Amphetamine: A structurally related compound with potent stimulant effects.
Methamphetamine: A derivative with a similar structure but different pharmacological properties.
Uniqueness
(2-amino-1-phenylpropyl)(methyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
35781-32-9 |
---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
1-N-methyl-1-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-8,10,12H,11H2,1-2H3 |
InChI Key |
GDMKRRBUUVJNFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)NC)N |
Purity |
95 |
Origin of Product |
United States |
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